N-(1H-Imidazol-2-ylmethyl)-3-(methylsulfanyl)aniline N-(1H-Imidazol-2-ylmethyl)-3-(methylsulfanyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17744356
InChI: InChI=1S/C11H13N3S/c1-15-10-4-2-3-9(7-10)14-8-11-12-5-6-13-11/h2-7,14H,8H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C11H13N3S
Molecular Weight: 219.31 g/mol

N-(1H-Imidazol-2-ylmethyl)-3-(methylsulfanyl)aniline

CAS No.:

Cat. No.: VC17744356

Molecular Formula: C11H13N3S

Molecular Weight: 219.31 g/mol

* For research use only. Not for human or veterinary use.

N-(1H-Imidazol-2-ylmethyl)-3-(methylsulfanyl)aniline -

Specification

Molecular Formula C11H13N3S
Molecular Weight 219.31 g/mol
IUPAC Name N-(1H-imidazol-2-ylmethyl)-3-methylsulfanylaniline
Standard InChI InChI=1S/C11H13N3S/c1-15-10-4-2-3-9(7-10)14-8-11-12-5-6-13-11/h2-7,14H,8H2,1H3,(H,12,13)
Standard InChI Key JMDVHOGITCLIRP-UHFFFAOYSA-N
Canonical SMILES CSC1=CC=CC(=C1)NCC2=NC=CN2

Introduction

Structural Characterization

Molecular and Spectroscopic Properties

The compound’s IUPAC name, N-(1H-imidazol-2-ylmethyl)-3-(methylsulfanyl)aniline, reflects its meta-substituted benzene ring and imidazole-methylene linkage. Spectroscopic data from analogous compounds provide insights into its structural features:

  • NMR Spectroscopy: In related derivatives, the methylene bridge (CH2\text{CH}_2) resonates at ~50.8 ppm in 13C^{13}\text{C} NMR, while imidazole protons appear as singlets between 6.39–7.54 ppm in 1H^1\text{H} NMR .

  • Mass Spectrometry: A molecular ion peak at m/zm/z 174.25 (MH+\text{MH}^+) has been observed for structurally similar compounds, corroborating the expected fragmentation pattern .

Table 1: Molecular Properties of N-(1H-Imidazol-2-ylmethyl)-3-(methylsulfanyl)aniline

PropertyValue
Molecular FormulaC11H13N3S\text{C}_{11}\text{H}_{13}\text{N}_{3}\text{S}
Molecular Weight219.31 g/mol
IUPAC NameN-(1H-imidazol-2-ylmethyl)-3-(methylsulfanyl)aniline
Canonical SMILESCSC1=CC=CC(=C1)NCC2=NC=CN2

Chemical Properties and Reactivity

Functional Group Transformations

The methylsulfanyl and imidazole groups govern the compound’s reactivity:

  • Oxidation: The -SMe group can oxidize to sulfoxides (SO\text{SO}) or sulfones (SO2\text{SO}_2) using agents like hydrogen peroxide .

  • Coordination Chemistry: The imidazole nitrogen can coordinate to metal ions, enabling applications in catalysis or enzyme inhibition .

  • Electrophilic Substitution: The aniline’s aromatic ring may undergo nitration or halogenation at the ortho/para positions relative to the -NH group.

Structural Analogs and Comparative Analysis

Substituent Effects on Bioactivity

Comparative studies with analogs highlight the impact of substituent variations:

  • 3-(1-Propyl-1H-imidazol-2-yl)aniline: The addition of a propyl group to the imidazole (CAS 1183135-65-0) increases hydrophobicity, potentially enhancing membrane permeability in biological systems .

  • 4-(1H-Imidazol-1-yl)aniline: Direct attachment of imidazole to the benzene ring (meta vs. para) alters electronic distribution, affecting resonance and reactivity .

Table 2: Structural Comparisons with Analogs

CompoundMolecular FormulaKey Structural Feature
N-(1H-Imidazol-2-ylmethyl)-3-(methylsulfanyl)anilineC11H13N3S\text{C}_{11}\text{H}_{13}\text{N}_{3}\text{S}Meta -SMe, imidazole-methylene
3-(1-Propyl-1H-imidazol-2-yl)anilineC12H15N3\text{C}_{12}\text{H}_{15}\text{N}_{3}Propyl-imidazole, unsubstituted aniline

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